REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4](Cl)=[O:5].C[Si](C)(C)[N:15]=[C:16]=[N:17][Si](C)(C)C>CC1C=CC(C)=CC=1C.[Sn](Cl)(Cl)(Cl)Cl>[C:16]([N:17]1[C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]2[C:1]1=[O:11])#[N:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](N=C=N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1=C(C=C(C=C1)C)C
|
Name
|
tin(IV) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with chilled toluene giving yellow crystals as product
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |